molecular formula C19H24N2O4 B6967230 [1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate

[1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate

Cat. No.: B6967230
M. Wt: 344.4 g/mol
InChI Key: UOLDJGKHGZMHAS-KXBFYZLASA-N
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Description

\[1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate is a complex organic molecule. The unique structure of this compound—featuring a chromene and cyclopropane spiro system—suggests potential significance in medicinal chemistry and organic synthesis. Such structures are often explored for their pharmacological and biochemical properties.

Properties

IUPAC Name

[1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-12(2)20-18(23)25-13-10-21(11-13)17(22)15-9-19(15)7-8-24-16-6-4-3-5-14(16)19/h3-6,12-13,15H,7-11H2,1-2H3,(H,20,23)/t15-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLDJGKHGZMHAS-KXBFYZLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC1CN(C1)C(=O)C2CC23CCOC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)OC1CN(C1)C(=O)[C@@H]2C[C@]23CCOC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of \[1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate typically involves:

  • Formation of Spiro[2,3-dihydrochromene-4,2'-cyclopropane]: This step involves the cyclopropanation of a chromene derivative under conditions that favor spirocyclic ring closure.

  • Introduction of the Azetidin-3-yl Group: A nucleophilic substitution reaction where an azetidine derivative is introduced, followed by protecting group strategies.

  • Carbonylation and Carbamate Formation: The introduction of a carbonyl group followed by the formation of an N-propan-2-ylcarbamate moiety. This typically involves the use of isocyanates or carbamoyl chlorides under mild conditions.

Industrial Production Methods

In an industrial setting, the production scale-up involves:

  • Catalysts and High-Pressure Reactors: Efficient catalysts and the use of high-pressure reactors can improve yield and selectivity.

  • Purification Techniques: Techniques such as crystallization, distillation, and chromatography to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Undergoes oxidation reactions typically with reagents like potassium permanganate or chromium trioxide.

  • Reduction: Can be reduced using common reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate in acidic or neutral conditions.

  • Reducing Agents: Lithium aluminum hydride in dry ether.

  • Substitution Reactions: Conditions vary but often involve organic solvents like dichloromethane or tetrahydrofuran.

Major Products

  • Oxidation: Carboxylic acids, aldehydes, or ketones depending on the initial structure and reaction conditions.

  • Reduction: Alcohols or amines.

  • Substitution: Varies widely based on the substituent and the reaction conditions.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: As an intermediate in the synthesis of more complex molecules.

  • Ligand Development: Potentially used in the design of ligands for catalysis.

Biology

  • Biochemical Probes: In studies of enzyme activity and interactions.

  • Cell Signaling: Potential utility in modulating cell signaling pathways.

Medicine

  • Drug Development: Exploration of pharmacological activity for therapeutic use.

  • Biomarker Discovery: Research into its role as a potential biomarker for disease.

Industry

  • Material Science: Investigation into its properties for use in novel materials.

  • Agrochemicals: Exploration for potential use as a pesticide or herbicide.

Mechanism of Action

The compound’s mechanism of action is highly dependent on its interactions with molecular targets, which could include enzymes, receptors, or ion channels. The structural motif of the chromene-cyclopropane core may interact with biological macromolecules, influencing pathways such as:

  • Enzyme Inhibition/Activation: Binding to active sites or allosteric sites.

  • Receptor Modulation: Potentially influencing receptor activity by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Conclusion

\this compound represents a fascinating target in organic synthesis and medicinal chemistry, highlighting the importance of structural diversity in the search for new materials and drugs

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